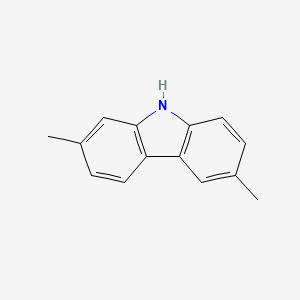

2,6-Dimethyl-9H-carbazole

Description

Structure

3D Structure

Properties

CAS No. |

78787-80-1 |

|---|---|

Molecular Formula |

C14H13N |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

2,6-dimethyl-9H-carbazole |

InChI |

InChI=1S/C14H13N/c1-9-4-6-13-12(7-9)11-5-3-10(2)8-14(11)15-13/h3-8,15H,1-2H3 |

InChI Key |

JEQGMFVANDIHGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2C=CC(=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,6-Dimethyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthesis pathway for 2,6-Dimethyl-9H-carbazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The synthesis detailed herein follows a classical approach involving an Ullmann coupling to construct the biphenyl backbone, followed by a reductive cyclization via the Tauber carbazole synthesis. This document presents structured data, comprehensive experimental protocols, and visualizations to facilitate understanding and replication.

Pathway Overview: Ullmann Coupling and Tauber Cyclization

The synthesis of this compound can be efficiently achieved through a multi-step process commencing with the Ullmann coupling of a substituted nitroaniline. This is followed by the reduction of the resulting dinitrobiphenyl intermediate to a diaminobiphenyl, which is then cyclized under acidic conditions to yield the final carbazole product.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Ullmann Coupling to 5,5'-Dimethyl-2,2'-dinitrobiphenyl

The initial step involves the copper-catalyzed homocoupling of an ortho-halonitrobenzene derivative. While various starting materials can be used, this protocol adapts the classical synthesis of 2,2'-dinitrobiphenyl.[1] The reaction proceeds at high temperatures, utilizing copper bronze as the coupling agent.

Caption: Ullmann coupling reaction for biphenyl formation.

Quantitative Data

| Parameter | Value | Reference |

| Reactant | 2-Chloro-5-methylnitrobenzene | Adapted from[1] |

| Coupling Agent | Copper Bronze | [1] |

| Temperature | 215-225 °C | [1] |

| Typical Yield | 50-60% | [1] |

| Solvent | None (Sand used as dispersant) | [1] |

Experimental Protocol

-

Reaction Setup: A 1-liter flask equipped with a mechanical stirrer is charged with 2-chloro-5-methylnitrobenzene (1.25 moles) and 300 g of clean, dry sand.

-

Heating: The mixture is heated in an oil bath to a stable temperature of 215–225 °C.

-

Copper Addition: Activated copper bronze (200 g) is added slowly to the stirred mixture over approximately 1.5 hours. The temperature should be carefully maintained, as temperatures exceeding 240 °C can lead to undesired side reactions.[1]

-

Reaction: The mixture is maintained at 215–225 °C with continuous stirring for an additional 1.5 hours after the copper addition is complete.

-

Workup: While still hot, the reaction mixture is poured into a beaker containing 400 g of sand and stirred to form small, manageable clumps.

-

Extraction: Upon cooling, the solidified mass is broken up. The product is extracted by boiling with two 1.5-liter portions of ethanol. The ethanol is decanted or filtered after each extraction.

-

Purification: The combined ethanol filtrates are cooled in an ice bath to crystallize the 5,5'-Dimethyl-2,2'-dinitrobiphenyl. The crude product can be recrystallized from hot ethanol, using activated carbon (Norit) to remove colored impurities, yielding yellow crystals.

Step 2: Reductive Cyclization to this compound

This stage involves two key transformations: the reduction of the dinitrobiphenyl to a diaminobiphenyl, followed by an acid-catalyzed intramolecular cyclization (the Tauber carbazole synthesis) to form the carbazole ring system.[2][3]

Caption: Reductive cyclization of the dinitrobiphenyl intermediate.

Quantitative Data

| Parameter | Value | Reference |

| Reactant | 5,5'-Dimethyl-2,2'-dinitrobiphenyl | - |

| Reduction Stage | ||

| Reducing System | Iron powder / Hydrochloric acid | Common method for nitro group reduction. |

| Cyclization Stage | ||

| Catalyst | 85% Phosphoric Acid | [2][3] |

| Temperature | 190-210 °C | [2][3] |

| Typical Yield | 85-95% (for cyclization step) | Based on similar reactions[2] |

| Solvent | Diethylene glycol or Phosphoric acid | [3] |

Experimental Protocol

This protocol is presented as a two-part sequence. The intermediate diaminobiphenyl can be isolated but is often used directly in the subsequent cyclization step.

Part A: Reduction to 5,5'-Dimethyl-2,2'-diaminobiphenyl

-

Reaction Setup: To a stirred solution of 5,5'-Dimethyl-2,2'-dinitrobiphenyl (0.1 moles) in ethanol, add a solution of concentrated hydrochloric acid.

-

Addition of Iron: Heat the mixture to reflux and add iron powder portion-wise, maintaining a vigorous reflux.

-

Reaction Monitoring: The reaction is exothermic. Monitor the progress by TLC until the starting dinitro compound is consumed.

-

Workup: Filter the hot reaction mixture to remove iron and iron salts. Neutralize the filtrate with a base (e.g., sodium carbonate solution) and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 5,5'-Dimethyl-2,2'-diaminobiphenyl, which can be used without further purification.

Part B: Tauber Cyclization

-

Reaction Setup: Place the crude 5,5'-Dimethyl-2,2'-diaminobiphenyl (0.08 moles) in a flask with 85% phosphoric acid or diethylene glycol.[3]

-

Heating: Heat the mixture to 200 °C under a nitrogen atmosphere for 2-4 hours. The Täuber synthesis is known to require high temperatures to drive the cyclization and elimination of ammonia.[2]

-

Workup: Cool the reaction mixture and pour it into a beaker of ice water.

-

Neutralization and Extraction: Carefully neutralize the solution with a concentrated base (e.g., NaOH solution) while cooling in an ice bath. The product will often precipitate. Alternatively, extract the product with a suitable solvent such as dichloromethane.

-

Purification: The crude this compound can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) or by recrystallization from a solvent like ethanol or toluene to yield the final product as a solid.

References

physical and chemical properties of 2,6-Dimethyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-Dimethyl-9H-carbazole, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document details its structural and physicochemical characteristics, provides a representative synthetic protocol, and explores the biological context of carbazole derivatives.

Chemical and Physical Properties

This compound, also known as 3,6-Dimethyl-9H-carbazole, is a solid aromatic amine. Due to the numbering convention of the carbazole ring, the 2,6- and 3,6-isomers are identical. The presence of methyl groups on the carbazole core enhances its electron-donating properties, making it a valuable building block in the development of organic semiconductors and a scaffold for pharmacologically active molecules.[1]

Structural and Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₃N | [2] |

| Molecular Weight | 195.26 g/mol | [2] |

| CAS Number | 78787-80-1 (for this compound)5599-50-8 (for 3,6-Dimethyl-9H-carbazole) | |

| Melting Point | 215-217 °C | [3] |

| Boiling Point (Predicted) | 383.0 ± 11.0 °C | [3] |

| pKa (Predicted) | 17.55 ± 0.30 | [3] |

| Appearance | White to orange to green powder to crystal | [3] |

Spectroscopic Data

-

Mass Spectrometry: The NIST database contains an electron ionization (EI) mass spectrum for this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The expected ¹H and ¹³C NMR spectra would show signals corresponding to the aromatic protons and carbons of the carbazole core, as well as the methyl group protons and carbons. The symmetry of the 2,6-dimethyl substitution pattern would simplify the spectra compared to asymmetrically substituted carbazoles.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the aromatic rings and methyl groups, and C=C stretching of the aromatic rings.

Experimental Protocols: Synthesis of this compound

Several synthetic routes are available for the preparation of carbazole derivatives, including the Graebe-Ullmann synthesis and the Buchwald-Hartwig amination.[3][4][5][6] A specific method for the synthesis of 3,6-dimethyl-9H-carbazole has been described in the patent literature, which serves as the basis for the following representative protocol.[7]

Representative Synthetic Protocol

This protocol is based on a multi-step synthesis starting from 2-bromo-4-methylaniline or 2-iodo-4-methylaniline, proceeding through an Ullmann coupling reaction to form a biphenyl intermediate, followed by a Tauber carbazole synthesis.[7]

Step 1: Synthesis of 5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diamine

This step typically involves an Ullmann coupling of an appropriately substituted aniline derivative.

Step 2: Cyclization to 3,6-Dimethyl-9H-carbazole [7]

-

To 0.13 g of 5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diamine in 8 mL of diethylene glycol, add 1 mL of concentrated phosphoric acid.

-

Fit the reaction vessel with a reflux condenser and stir the mixture at 200 °C for 24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

In an ice bath, slowly add a solution of 0.5 g of NaOH in 10 mL of water.

-

Extract the product with dichloromethane (2 x 10 mL).

-

Dry the combined organic layers over MgSO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (5:10) eluent.

-

After final vacuum drying, the desired product, 3,6-dimethyl-9H-carbazole, is obtained as a golden solid (yield: 85%).[7]

Below is a workflow diagram illustrating the key steps in a typical carbazole synthesis.

Biological Activity and Signaling Pathways of Carbazole Derivatives

Carbazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[8][9] Many of these effects are attributed to the ability of the carbazole scaffold to intercalate into DNA and modulate the activity of key cellular enzymes and signaling pathways.[10]

Mechanism of Action in Cancer

Several carbazole derivatives have demonstrated potent anticancer activity by targeting topoisomerases, enzymes crucial for DNA replication and repair.[10] By inhibiting these enzymes, carbazole compounds can induce DNA damage and trigger programmed cell death, or apoptosis, in cancer cells.

Furthermore, carbazole derivatives have been shown to interfere with critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. One such pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[8][11] Dysregulation of the JAK/STAT pathway is a hallmark of many cancers, leading to uncontrolled cell growth and survival.

The diagram below illustrates a simplified representation of the JAK/STAT signaling pathway, a common target for various kinase inhibitors, including some carbazole derivatives.

References

- 1. 916. The Graebe–Ullmann carbazole synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. academic.oup.com [academic.oup.com]

- 3. JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease - Amerigo Scientific [amerigoscientific.com]

- 4. Apoptosis - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. iris.unisa.it [iris.unisa.it]

- 11. Carbazole Derivatives as STAT Inhibitors: An Overview [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,6-Dimethyl-9H-carbazole (CAS: 5599-50-8)

This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic compound of significant interest in materials science and as a versatile intermediate in organic synthesis. This document consolidates key data on its properties, synthesis, reactions, and applications, supported by detailed experimental protocols and visualizations.

Core Properties

This compound is a solid organic compound characterized by a carbazole core with methyl substituents at the 2 and 6 positions.[1] These methyl groups are electron-donating, which enhances the electron density of the carbazole ring system and influences its electronic properties, making it a valuable component in organic electronics.[2][3]

Physicochemical and Spectral Data

The quantitative properties of this compound are summarized below. Data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 5599-50-8 | [4][5][6] |

| Molecular Formula | C₁₄H₁₃N | [6] |

| Molecular Weight | 195.26 g/mol | [2][6] |

| Appearance | White to Orange to Green powder/crystal | |

| Melting Point | 215-225 °C | [6][7] |

| Boiling Point (est.) | 383.0 ± 11.0 °C | [6] |

| UV max (in EtOH) | 346 nm | [4][6] |

| InChI Key | HNACKJNPFWWEKI-UHFFFAOYSA-N | [1][2][8] |

| SMILES String | CC1=CC2=C(C=C1)C3=C(NC2=C)C=C(C)C=C3 (Isomeric representation) | [1] |

| Storage Temperature | Room Temperature, sealed in dry, keep in dark place | [4][8] |

Synthesis and Production

The synthesis of carbazole derivatives, including this compound, can be achieved through several established organic chemistry reactions. These methods allow for the construction of the carbazole ring system and the introduction of substituents at specific positions.

Key synthetic strategies include:

-

Friedel-Crafts Alkylation : This classic method can be used to introduce methyl groups onto the carbazole ring using an alkylating agent and a Lewis acid catalyst like aluminum chloride.[2]

-

Ullmann Condensation : A copper-catalyzed reaction that forms carbon-nitrogen (C-N) bonds, typically by coupling an aryl halide with an amine at elevated temperatures to construct the carbazole framework.[2]

-

Tauber Carbazole Synthesis : This method involves the acid-promoted cyclization of 2,2'-diaminobiphenyls at high temperatures to directly form the carbazole ring system.[2]

-

Suzuki Coupling : A modern, versatile palladium-catalyzed cross-coupling reaction. To synthesize the target compound, a di-halogenated carbazole (e.g., 2,6-dibromo-9H-carbazole) can be reacted with a methylating agent like methylboronic acid.[2]

-

Buchwald-Hartwig Amination : A palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which can be adapted for intramolecular cyclization to form the carbazole nucleus.[2]

References

- 1. 3,6-Dimethyl-9H-carbazole | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3,6-Dimethyl-9H-carbazole | 5599-50-8 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 3,6-Dimethyl-9H-carbazole | 5599-50-8 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 3,6-Dimethyl-9H-carbazole CAS#: 5599-50-8 [m.chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Crystal Structure of 2,6-Dimethyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic analysis of 2,6-Dimethyl-9H-carbazole. While a specific crystallographic information file for this compound is not publicly available in the searched databases, this document outlines the general characteristics of carbazole crystal structures, a detailed experimental protocol for their determination, and the potential significance of such structural data.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds that are of considerable interest to researchers in medicinal chemistry and materials science. Their rigid, planar structure and electron-rich nature contribute to their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for rational drug design, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents. The crystal structure provides invaluable insights into intermolecular interactions, molecular conformation, and packing, which can influence a compound's solubility, stability, and bioavailability.

General Crystallographic Properties of Carbazole Derivatives

The crystal structures of carbazole derivatives are often characterized by planar carbazole ring systems. Intermolecular interactions, such as hydrogen bonding (especially involving the N-H group of the carbazole) and π-π stacking, play a crucial role in the formation of their crystal lattices. For instance, in the crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate, molecules are linked by pairs of N-H⋯O hydrogen bonds, forming inversion dimers. These dimers are further connected by parallel slipped π-π interactions.

To provide a representative example of the crystallographic data for a carbazole derivative, the following table summarizes the key parameters for 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole[1].

| Crystallographic Parameter | Value |

| Chemical Formula | C₁₅H₈Cl₂N₄ |

| Formula Weight | 315.15 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 20.280(3) |

| b (Å) | 8.0726(14) |

| c (Å) | 16.005(3) |

| α (°) | 90 |

| β (°) | 98.947(3) |

| γ (°) | 90 |

| Volume (ų) | 2588.3(8) |

| Z | 8 |

Table 1: Representative Crystallographic Data for a Carbazole Derivative[1].

Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of an organic compound like this compound is primarily achieved through single-crystal X-ray diffraction. The general workflow for this process is outlined below.

1. Synthesis and Purification:

The initial step involves the chemical synthesis of this compound. Following synthesis, the compound must be purified to a high degree, as impurities can significantly hinder crystal growth. Common purification techniques include recrystallization, column chromatography, and sublimation.

2. Single Crystal Growth:

Growing high-quality single crystals is often the most challenging step. The choice of solvent and crystallization method are critical.

-

Solvent Selection: A suitable solvent is one in which the compound has moderate solubility. Highly soluble compounds tend to form small crystals, while poorly soluble compounds may not crystallize at all.

-

Crystallization Methods:

-

Slow Evaporation: A nearly saturated solution of the compound is allowed to stand undisturbed, and the solvent evaporates slowly over several days to weeks, leading to the formation of crystals.

-

Vapor Diffusion: A solution of the compound in a solvent is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

-

3. X-ray Diffraction Data Collection:

A suitable single crystal is selected, mounted on a goniometer head, and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. The positions and intensities of these diffracted spots are recorded by a detector.

4. Structure Solution and Refinement:

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the crystal lattice are determined using computational methods, such as direct methods or Patterson methods. This initial structural model is then refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles. The final refined structure is then validated to ensure its quality and chemical sensibility.

Conclusion

While the specific crystal structure of this compound is not currently available in public databases, the methodologies for its determination are well-established. The acquisition of this data would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its structure-property relationships. The general principles of carbazole crystallography and the detailed experimental protocol provided herein offer a solid foundation for researchers undertaking such investigations. Further research into the synthesis and crystallization of this compound is encouraged to elucidate its precise three-dimensional structure.

References

An In-depth Technical Guide on the Molecular Structure of 2,6-Dimethyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,6-Dimethyl-9H-carbazole. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this guide also includes information on related carbazole compounds and general methodologies to provide a foundational understanding for research and development purposes.

Molecular Structure and Properties

This compound is an aromatic heterocyclic compound with a tricyclic structure, consisting of two benzene rings fused to a five-membered nitrogen-containing ring. The methyl groups are substituted at the 2nd and 6th positions of the carbazole core.

Chemical Structure:

A Technical Guide to the Solubility of 2,6-Dimethyl-9H-carbazole and its Derivatives in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2,6-Dimethyl-9H-carbazole in organic solvents. An extensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. This suggests a gap in the publicly available research. In light of this, the guide provides a comprehensive, generalized experimental protocol for determining the solubility of solid organic compounds such as this compound. This is supplemented with a visual workflow diagram to aid researchers in designing their own solubility studies.

Quantitative Solubility Data for this compound

A thorough search of publicly available scientific databases and literature revealed no specific quantitative data for the solubility of this compound in any organic solvents. While physicochemical properties of the parent compound, carbazole, and other derivatives have been documented, the solubility profile of the 2,6-dimethyl substituted variant remains uncharacterized in the public domain.[1][2][3][4][5][6][7][8] Researchers are encouraged to determine these values experimentally to support their work in areas such as drug development, organic electronics, and materials science.

Experimental Protocol for Solubility Determination: The Equilibrium Method

The following is a detailed methodology for determining the solubility of a solid organic compound, such as this compound, in an organic solvent using the widely accepted isothermal equilibrium method followed by gravimetric or spectroscopic analysis.

2.1. Materials and Equipment

-

Solute: this compound (or other solid organic compound) of high purity.

-

Solvents: A range of organic solvents of analytical grade (e.g., ethanol, acetone, toluene, ethyl acetate, etc.).

-

Apparatus:

-

Analytical balance (± 0.0001 g).

-

Temperature-controlled shaker or incubator.

-

Thermostatic water bath.

-

Vials with airtight caps (e.g., 20 mL scintillation vials).

-

Syringe filters (e.g., 0.22 µm PTFE).

-

Volumetric flasks and pipettes.

-

Oven for drying.

-

UV-Vis spectrophotometer (if using spectroscopic analysis).

-

High-Performance Liquid Chromatography (HPLC) system (for a more sensitive and specific analysis).

-

2.2. Procedure

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of the solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or incubator set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. A preliminary kinetic study can determine the optimal equilibration time.

Step 2: Separation of the Saturated Solution

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in a thermostatic water bath at the same temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

Step 3: Quantification of the Solute

Method A: Gravimetric Analysis

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent in a fume hood or using a rotary evaporator. Gentle heating may be applied if the compound is thermally stable.

-

Dry the vial containing the solid residue in an oven at a temperature below the compound's melting point until a constant weight is achieved.

-

Weigh the vial with the dried solute.

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of solute (g) / Volume of solvent (L))

Method B: Spectroscopic Analysis (UV-Vis)

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a calibration curve of absorbance versus concentration.

-

Accurately dilute a known volume of the filtered saturated solution to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution, accounting for the dilution factor.

2.3. Data Presentation

The obtained solubility data should be summarized in a table for clear comparison, with columns for the solvent, temperature, and the determined solubility in units such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the experimental protocol for determining the solubility of this compound.

This guide provides a robust framework for researchers to determine the solubility of this compound and similar compounds, thereby enabling further research and development in their respective fields.

References

- 1. Carbazole (CAS 86-74-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 3,6-Dimethyl-9H-carbazole | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,6-Dimethoxy-9H-carbazole | C14H13NO2 | CID 644464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Stability of 2,6-Dimethyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-9H-carbazole is a heterocyclic aromatic compound with a carbazole core, a scaffold of significant interest in medicinal chemistry and materials science. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in the development of pharmaceuticals and organic electronic materials. Understanding the decomposition temperature and thermal behavior is essential for ensuring the integrity and efficacy of the final product.

Expected Thermal Properties

Carbazole and its derivatives are generally known for their high thermal stability due to the rigid, fused aromatic ring system. The introduction of methyl groups at the 2 and 6 positions is not expected to significantly decrease the thermal stability. The decomposition of this compound will likely proceed through the cleavage of the C-N and C-C bonds at elevated temperatures.

To quantitatively assess the thermal stability, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques employed.

Quantitative Thermal Analysis Data

As specific experimental data for this compound is not available, the following table is provided as a template for researchers to populate with their own findings. This structured format allows for clear and concise presentation of key thermal stability parameters.

| Parameter | Value | Unit | Method |

| Onset Decomposition Temperature (Tonset) | °C | TGA | |

| Temperature of 5% Mass Loss (Td5) | °C | TGA | |

| Temperature of Maximum Decomposition Rate | °C | DTG | |

| Residue at 800 °C | % | TGA | |

| Melting Point (Tm) | °C | DSC | |

| Enthalpy of Fusion (ΔHf) | J/g | DSC |

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses are crucial for obtaining reproducible and reliable data. The following protocols are based on standard practices for the thermal analysis of aromatic heterocyclic compounds.

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the decomposition temperature and mass loss profile of this compound.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample (typically 3-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied. Slower heating rates can provide better resolution of thermal events.

-

Temperature Range: The analysis is typically run from ambient temperature to a temperature at which the sample has completely decomposed (e.g., 800-1000 °C).

-

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset decomposition temperature is determined by the intersection of the baseline with the tangent of the decomposition step. The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to identify the temperature of maximum decomposition.

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, enthalpy of fusion, and to observe any other phase transitions of this compound.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere (e.g., Nitrogen) is maintained in the DSC cell.

-

Heating Rate: A constant heating rate, typically 10 °C/min, is used.

-

Temperature Program: The sample is heated from a temperature below its expected melting point to a temperature above it. A heat-cool-heat cycle can be employed to study the thermal history and any polymorphic transitions.

-

-

Data Analysis: The DSC thermogram plots the heat flow as a function of temperature. Endothermic events, such as melting, are observed as peaks. The melting point is typically taken as the onset temperature of the melting peak, and the area under the peak corresponds to the enthalpy of fusion.

Visualizations

5.1. Experimental Workflow for Thermal Stability Analysis

The following diagram illustrates the logical workflow for assessing the thermal stability of this compound using TGA and DSC.

Caption: Workflow for TGA and DSC analysis.

Conclusion

The thermal stability of this compound is a crucial characteristic for its application in research and development. While specific data is not currently published, this guide provides the necessary framework for its determination and interpretation using standard thermal analysis techniques. The outlined experimental protocols for TGA and DSC, along with the structured data presentation, will aid researchers in obtaining and reporting high-quality, comparable data. The provided workflow diagram offers a clear visual representation of the analytical process. It is recommended that researchers perform these analyses to establish a definitive thermal profile for this compound.

An In-depth Technical Guide to the Electronic Properties of 2,6-Dimethyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole and its derivatives are a cornerstone in the development of advanced organic electronic materials and pharmaceuticals due to their unique photophysical and electronic properties. 2,6-Dimethyl-9H-carbazole, a member of this family, offers a versatile scaffold for further functionalization. This technical guide provides a comprehensive overview of the methodologies used to characterize the core electronic properties of this compound. While specific experimental data for this particular isomer is not extensively available in public literature, this document details the established experimental and computational protocols for determining its highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), ionization potential, electron affinity, and energy gap. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound and similar carbazole derivatives.

Introduction

The carbazole moiety, a nitrogen-containing heterocyclic aromatic compound, is a privileged structure in materials science and medicinal chemistry. Its rigid, planar structure and electron-rich nature impart favorable charge transport characteristics, making it a common building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The strategic placement of methyl groups on the carbazole core, as in this compound, can enhance electron density and solubility, thereby improving charge-carrier mobility and processability.[1]

Understanding the fundamental electronic properties of this compound is crucial for designing and synthesizing new functional materials. The energy levels of the HOMO and LUMO, and the resulting energy gap, dictate the charge injection and transport capabilities, as well as the optical absorption and emission characteristics of the material.

Core Electronic Properties: A Theoretical Overview

The key electronic properties of an organic semiconductor like this compound are:

-

Highest Occupied Molecular Orbital (HOMO): The energy level of the highest energy electron in the ground state of the molecule. It is associated with the ability to donate an electron.

-

Lowest Unoccupied Molecular Orbital (LUMO): The energy level of the lowest energy state that is unoccupied by an electron. It relates to the ability to accept an electron.

-

Ionization Potential (IP): The minimum energy required to remove an electron from the HOMO of a neutral molecule in the gaseous phase.

-

Electron Affinity (EA): The energy released when an electron is added to the LUMO of a neutral molecule in the gaseous phase.

-

Energy Gap (Eg): The energy difference between the HOMO and LUMO levels. This is a critical parameter that determines the optical and electrical properties of the material.[2]

Data Presentation

| Electronic Property | Symbol | Typical Value (for Carbazole Derivatives) | Method of Determination |

| Ionization Potential | IP | 5.5 - 6.5 eV | Cyclic Voltammetry, Photoelectron Spectroscopy |

| Electron Affinity | EA | 1.0 - 2.5 eV | Inverse Photoelectron Spectroscopy, Cyclic Voltammetry |

| HOMO Energy Level | EHOMO | -5.0 to -6.0 eV | Cyclic Voltammetry, DFT Calculations |

| LUMO Energy Level | ELUMO | -1.5 to -2.5 eV | Cyclic Voltammetry, UV-Vis Spectroscopy, DFT Calculations |

| Electrochemical Energy Gap | Egelec | 3.0 - 4.0 eV | Cyclic Voltammetry |

| Optical Energy Gap | Egopt | 3.0 - 3.5 eV | UV-Vis Spectroscopy (Tauc Plot) |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the electronic properties of carbazole derivatives.

Synthesis of this compound

A general synthesis approach for dimethyl-carbazoles can be adapted from known procedures for carbazole synthesis. One common method is the Borsche–Drechsel cyclization.

Protocol:

-

Preparation of the Phenylhydrazone: React 2,6-dimethylcyclohexanone with phenylhydrazine in the presence of an acid catalyst (e.g., acetic acid) in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours.

-

Cyclization: The resulting phenylhydrazone is then subjected to cyclization using a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid at elevated temperatures.

-

Work-up and Purification: After cooling, the reaction mixture is poured into ice water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Purification is achieved through recrystallization from a suitable solvent (e.g., ethanol or toluene) or by column chromatography on silica gel.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels and the electrochemical band gap of a material.[3][4]

Protocol:

-

Solution Preparation: Prepare a dilute solution (typically 1 mM) of this compound in a suitable organic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

-

Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[5]

-

Measurement: De-gas the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.[5] Perform the cyclic voltammetry scan over a potential range sufficient to observe the oxidation and reduction peaks of the compound.

-

Data Analysis:

-

The onset oxidation potential (Eox) is used to calculate the HOMO energy level using the following empirical formula (referenced against ferrocene/ferrocenium, Fc/Fc+): EHOMO = -e (Eox - E1/2(Fc/Fc+) + 4.8) eV

-

The onset reduction potential (Ered) is used to calculate the LUMO energy level: ELUMO = -e (Ered - E1/2(Fc/Fc+) + 4.8) eV

-

The electrochemical band gap is the difference between the HOMO and LUMO energy levels: Egelec = ELUMO - EHOMO

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap of a material by measuring its absorption of light as a function of wavelength.[6]

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane or dichloromethane). Alternatively, a thin film of the material can be prepared by spin-coating or vacuum deposition on a transparent substrate like quartz.[6]

-

Measurement: Record the UV-Vis absorption spectrum of the sample over a suitable wavelength range (typically 200-800 nm).

-

Data Analysis (Tauc Plot):

-

Convert the absorption data to (αhν)1/n, where α is the absorption coefficient, h is Planck's constant, ν is the frequency of light, and n depends on the nature of the electronic transition (n=1/2 for a direct band gap semiconductor).

-

Plot (αhν)1/n versus photon energy (hν).

-

The optical band gap (Egopt) is determined by extrapolating the linear portion of the Tauc plot to the x-axis (where (αhν)1/n = 0).[7]

-

Computational Modeling

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic properties of molecules.[8][9]

Theoretical Framework:

-

Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. This is typically done using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)).

-

Electronic Property Calculation: Once the geometry is optimized, the energies of the HOMO and LUMO are calculated. From these, the ionization potential, electron affinity, and energy gap can be estimated.

-

Software: Commonly used software packages for these calculations include Gaussian, ORCA, and Q-Chem.

Visualizations

Caption: Experimental and computational workflow for determining the electronic properties of this compound.

Conclusion

While direct experimental data on the electronic properties of this compound is sparse, this guide provides a robust framework for its characterization. The detailed experimental protocols for synthesis, cyclic voltammetry, and UV-Vis spectroscopy, coupled with the outline for computational modeling, offer researchers a clear pathway to obtaining the critical electronic parameters of this and other carbazole derivatives. A thorough understanding of these properties is essential for the rational design of novel materials for applications in organic electronics and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. iieta.org [iieta.org]

- 6. mdpi.com [mdpi.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scirp.org [scirp.org]

Synthesis of 2,6-Dimethyl-9H-carbazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 2,6-Dimethyl-9H-carbazole derivatives, compounds of increasing interest in medicinal chemistry due to the diverse biological activities exhibited by the carbazole scaffold. This document details plausible synthetic pathways, experimental protocols for key reactions, and a summary of the biological potential of this class of compounds, with a focus on their emerging role as anticancer agents.

Introduction to Carbazole Derivatives

Carbazole, a tricyclic aromatic heterocycle, is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide range of pharmacological activities.[1][2] The rigid, planar structure of the carbazole nucleus allows for π-π stacking interactions with biological targets, while the nitrogen atom provides a site for hydrogen bonding. Substituents on the carbazole ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule, leading to a diverse array of biological effects, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective activities.[3][4] The specific substitution pattern on the carbazole ring is crucial for determining the biological activity. This guide focuses on the synthesis of derivatives of this compound, a substitution pattern with potential for the development of novel therapeutic agents.

Synthetic Pathways to this compound

The synthesis of the this compound core can be approached through several strategic disconnections. Two plausible and versatile methods are the Graebe-Ullmann synthesis and a strategy involving the Suzuki-Miyaura cross-coupling reaction.

Graebe-Ullmann Synthesis

The Graebe-Ullmann synthesis is a classic method for the formation of the carbazole ring system.[5][6][7] This reaction involves the diazotization of an N-aryl-2-aminobenzene derivative, followed by an intramolecular cyclization with the elimination of nitrogen gas.

A proposed synthetic workflow for the Graebe-Ullmann synthesis of this compound is depicted below:

Suzuki-Miyaura Cross-Coupling Strategy

An alternative and highly versatile approach to 2,6-disubstituted carbazoles involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9][10] This strategy relies on the synthesis of a dihalogenated carbazole precursor, which can then be functionalized with methyl groups.

A proposed synthetic workflow utilizing the Suzuki-Miyaura reaction is as follows:

Experimental Protocols

Detailed experimental procedures for the key steps in the proposed synthetic pathways are provided below. These protocols are based on established methodologies for similar carbazole derivatives and may require optimization for the specific synthesis of this compound.

Synthesis of 2,6-Dibromo-9H-carbazole (Key Intermediate for Suzuki-Miyaura Route)

Materials:

-

9H-Carbazole

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Water

-

Dichloromethane (DCM)

-

Hexane

Procedure:

-

Dissolve 9H-carbazole in DMF in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of N-bromosuccinimide (2.1 equivalents) in DMF to the cooled carbazole solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Pour the reaction mixture into water to precipitate the product.

-

Filter the precipitate and wash thoroughly with water.

-

Dry the crude product in air.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of dichloromethane and hexane to afford 2,6-dibromo-9H-carbazole.

Suzuki-Miyaura Coupling for the Synthesis of this compound

Materials:

-

2,6-Dibromo-9H-carbazole

-

Methylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DME)

-

Water

Procedure:

-

To a reaction vessel, add 2,6-dibromo-9H-carbazole, methylboronic acid (2.2-2.5 equivalents), the palladium catalyst, and the base.

-

Add the solvent and a small amount of water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the key synthetic steps. Please note that yields are highly dependent on reaction scale and purification methods.

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| Bromination of 9H-Carbazole | NBS | DMF | 0 to RT | 80-95 |

| Suzuki-Miyaura Coupling | Methylboronic acid, Pd catalyst, Base | Toluene/Water | Reflux | 60-85 |

Biological Activities and Potential Signaling Pathways

Carbazole derivatives have been extensively studied for their anticancer properties.[4] While specific data on this compound is limited, related substituted carbazoles have shown significant cytotoxic activity against various cancer cell lines.[3][11] The proposed mechanism of action for many anticancer carbazoles involves the inhibition of key signaling pathways that are often dysregulated in cancer.

One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which plays a central role in cell growth, proliferation, survival, and angiogenesis. Inhibition of this pathway is a validated strategy in cancer therapy. It is hypothesized that this compound derivatives could act as inhibitors at one or more nodes of this pathway.

Conclusion

The synthesis of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. The synthetic routes outlined in this guide, particularly the Suzuki-Miyaura coupling of a 2,6-dibromo-9H-carbazole intermediate, offer a versatile and efficient approach to this scaffold. Further derivatization of the this compound core at the N-9 position and on the methyl groups can provide a library of compounds for biological screening. The potential for these derivatives to inhibit critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway, warrants further investigation and positions this class of molecules as a high-priority target for drug development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 916. The Graebe–Ullmann carbazole synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. youtube.com [youtube.com]

- 8. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis, and Preliminary Bioactivity Evaluation of 2,7-Substituted Carbazole Derivatives as Potent Autotaxin Inhibitors and Antitumor Agents† - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2,6-Dimethyl-9H-carbazole in Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimethyl-substituted carbazole derivatives, with a focus on 2,6-Dimethyl-9H-carbazole, in the fabrication of Organic Light-Emitting Diodes (OLEDs). Due to limited specific data on the 2,6-isomer, information on the closely related and more extensively studied 3,6-Dimethyl-9H-carbazole is included as a representative example.

Introduction to Dimethyl-Carbazole in OLEDs

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic aromatic compounds widely utilized in organic electronics due to their excellent photophysical and electrochemical properties.[1][2][3] Specifically, their high hole mobility, good thermal stability, and wide bandgap make them suitable for use as host materials in the emissive layer of OLEDs.[1][2][3] The introduction of methyl groups at various positions on the carbazole core, such as in this compound and 3,6-Dimethyl-9H-carbazole, can further enhance these properties by increasing the electron density and tuning the energy levels, which leads to improved charge carrier mobility and device efficiency.[4]

Data Presentation: Performance of Carbazole-Based OLEDs

| Host Material | Emitter | Device Structure | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. Luminance (cd/m²) | Color |

| mDCzPF ("M"-type carbazole/fluorene) | PtNON (blue phosphorescent) | Not Specified | 18.3 | - | - | >5000 | Blue |

| CZ-2 (carbazole derivative) | - (Emissive Layer) | ITO/PEDOT:PSS/CZ-2/LiF/Al | 9.5 | ~20 | - | 4130 | Greenish-Blue |

| CZ-1 (carbazole derivative) | - (Emissive Layer) | ITO/PEDOT:PSS/CZ-1/LiF/Al | 8.6 | ~20 | - | >4000 | Greenish-Blue |

| m1BTCBP (benzothienocarbazole) | Ir(ppy)₃ (green phosphorescent) | Not Specified | - | - | - | ~12000 (initial) | Green |

| BCzB-PPI (carbazole-π-imidazole) | - (Non-doped emitter) | Not Specified | 4.43 | - | - | 11,364 | Deep-Blue |

Experimental Protocols

Synthesis of 3,6-Dimethyl-9H-carbazole (Representative Protocol)

Materials:

-

2-bromo-4-methylaniline or 2-iodo-4-methylaniline

-

Acetic anhydride or oxidizing agent

-

Copper powder

-

Potassium carbonate

-

Phosphoric acid

-

Appropriate solvents (e.g., Dichloromethane, Diethylene glycol)

Procedure:

-

Acetylation/Oxidation: The starting material, 2-bromo-4-methylaniline or 2-iodo-4-methylaniline, undergoes an acetylation or oxidation reaction to protect the amino group.

-

Ullmann Coupling: The resulting compound is subjected to an Ullmann coupling reaction to form a biphenyl intermediate.

-

Carbazole Synthesis (Tauber Method): The biphenyl compound is treated with phosphoric acid, and the mixture is heated to induce cyclization, forming the 3,6-Dimethyl-9H-carbazole.

-

Purification: The crude product is purified by recrystallization from a suitable solvent to yield the final product.

General OLED Fabrication Protocol (Solution Processing)

This protocol outlines a general procedure for the fabrication of a solution-processed OLED using a carbazole derivative as the host in the emissive layer.

Materials:

-

Indium Tin Oxide (ITO)-coated glass substrates

-

PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution

-

Carbazole host material (e.g., this compound derivative)

-

Emissive dopant material

-

Electron Transport Layer (ETL) material (e.g., TPBi)

-

Lithium Fluoride (LiF)

-

Aluminum (Al)

-

Organic solvents (e.g., chlorobenzene, toluene)

Procedure:

-

Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by drying in an oven. The substrates are then treated with UV-ozone to improve the work function of the ITO.

-

Hole Injection Layer (HIL) Deposition: A thin layer of PEDOT:PSS is spin-coated onto the cleaned ITO substrate and annealed to remove the solvent.

-

Emissive Layer (EML) Deposition: A solution of the carbazole host material and the emissive dopant in an organic solvent is prepared. This solution is then spin-coated on top of the HIL and annealed.

-

Electron Transport Layer (ETL) and Cathode Deposition: The device is transferred to a high-vacuum thermal evaporator. A layer of the ETL material (e.g., TPBi), followed by a thin layer of LiF and a final layer of Al are sequentially deposited to form the cathode.

-

Encapsulation: The completed device is encapsulated using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to protect it from atmospheric moisture and oxygen.

Visualizations

Caption: A simplified workflow for the synthesis of dimethyl-substituted carbazole derivatives.

Caption: A schematic diagram illustrating the layered structure of a typical OLED device.

References

- 1. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes for 2,6-Dimethyl-9H-carbazole as a Hole-Transporting Material

References

- 1. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for 2,6-Dimethyl-9H-carbazole in Perovskite Solar Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbazole-based derivatives have emerged as a promising class of hole-transporting materials (HTMs) for perovskite solar cells (PSCs), offering a cost-effective and high-performance alternative to the widely used spiro-OMeTAD.[1][2] The carbazole core provides excellent charge-transport properties and allows for simple functionalization to fine-tune the optical and electronic properties of the resulting materials.[1][3] Among these, derivatives of 2,6-Dimethyl-9H-carbazole are being explored for their potential to enhance device efficiency and stability. The methyl groups at the 2 and 6 positions can influence the molecular packing, solubility, and energy levels, thereby impacting the overall performance of the PSC.

These application notes provide an overview of the use of this compound-based materials in PSCs, along with detailed experimental protocols for their synthesis and device fabrication.

Key Applications

The primary application of this compound derivatives in perovskite solar cells is as a hole-transporting material (HTM) . The HTM layer plays a crucial role in:

-

Efficiently extracting holes from the perovskite absorber layer.

-

Transporting holes to the metal electrode (e.g., gold or silver).

-

Blocking electrons , thereby preventing charge recombination at the perovskite/electrode interface.

Carbazole-based self-assembled monolayers (SAMs) are also utilized to modify the interface between the perovskite and the hole-selective contact, which can reduce non-radiative recombination and improve charge extraction.[4] For instance, the self-assembled monolayer [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid (Me-4PACz) has been successfully used in record-breaking perovskite/silicon tandem devices.[5]

Data Presentation

The performance of various carbazole-based HTMs in perovskite solar cells is summarized in the table below. This data is compiled from multiple research articles and provides a comparative view of their efficiency and key photovoltaic parameters.

| HTM Designation | Core Structure | PCE (%) | Voc (V) | Jsc (mA/cm2) | FF | Reference |

| Me-4PACz | [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid | 20.9 | - | - | - | [5] |

| SGT-405 | Carbazole derivative (three-arm structure) | 14.79 | - | - | - | [6][7][8] |

| Cz-3OMeTAD | Asymmetric carbazole core | 16.36 | - | - | - | [2] |

| V1207 | Carbazole-terminated "half" molecule | 16.44 | - | - | - | [3] |

| TM-13 | 9-(4-methoxyphenyl)-9H-carbazole branch | 20.44 | - | - | - | [9] |

| Spiro-OMeTAD | Standard reference HTM | 18.6 - 20.62 | - | - | - | [9][10] |

Note: Voc (open-circuit voltage), Jsc (short-circuit current density), and FF (fill factor) values were not consistently available for all listed HTMs in the provided search results. PCE (power conversion efficiency) is the primary metric for comparison.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative carbazole-based HTM and the fabrication of a perovskite solar cell.

Protocol 1: Synthesis of a Carbazole-Based Hole-Transporting Material

This protocol is a generalized procedure based on common synthetic routes for carbazole derivatives, such as the Buchwald-Hartwig reaction.[1][11]

Workflow for HTM Synthesis

Caption: Workflow for the synthesis of a carbazole-based HTM.

Materials:

-

3,6-dibromo-9H-carbazole derivative

-

Bis(4-methoxyphenyl)amine

-

Palladium(II) acetate (Pd(OAc)2) or Pd2(dba)3

-

XPhos or other suitable ligand

-

Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (t-BuOK)

-

Anhydrous toluene

-

Dichloromethane

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Round bottom flask, condenser, nitrogen inlet, magnetic stirrer, heating mantle

Procedure:

-

To a two-neck round bottom flask, add the 3,6-dibromo-9H-carbazole derivative, bis(4-methoxyphenyl)amine, the palladium catalyst, the ligand, and the base.

-

Add anhydrous toluene to the flask.

-

Purge the flask with nitrogen for 15-20 minutes to create an inert atmosphere.

-

Heat the reaction mixture to reflux and maintain it for 12-24 hours under a nitrogen atmosphere.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Extract the product with dichloromethane.

-

Separate the organic layer and dry it over anhydrous Na2SO4.[12]

-

Filter and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final HTM.[12]

Protocol 2: Fabrication of a Planar Perovskite Solar Cell

This protocol describes a common method for fabricating a planar p-i-n perovskite solar cell.

Workflow for Perovskite Solar Cell Fabrication

Caption: General workflow for the fabrication of a perovskite solar cell.

Materials:

-

Fluorine-doped tin oxide (FTO) coated glass substrates

-

This compound based HTM solution in chlorobenzene

-

Perovskite precursor solution (e.g., CH3NH3PbI3 in DMF/DMSO)

-

Antisolvent (e.g., chlorobenzene)

-

Electron transport layer solution (e.g., PCBM in chlorobenzene)

-

Silver or gold for thermal evaporation

-

Deionized water, detergent, acetone, isopropanol

-

Spin coater, hotplate, thermal evaporator, solar simulator

Procedure:

-

Substrate Cleaning:

-

Hole Transport Layer (HTL) Deposition:

-

Perovskite Layer Deposition:

-

Transfer the HTL-coated substrate to a nitrogen-filled glove box.

-

Spin-coat the perovskite precursor solution onto the HTL. A two-step program is often used (e.g., 1000 rpm for 10s, then 4000 rpm for 30s).[14]

-

During the second step of spinning, dispense an antisolvent (e.g., chlorobenzene) onto the substrate to induce crystallization.

-

Anneal the perovskite film on a hotplate at approximately 100-130°C for 10-45 minutes.[13][14]

-

-

Electron Transport Layer (ETL) and Electrode Deposition:

-

Spin-coat the electron transport layer solution (e.g., PCBM) on top of the perovskite layer.

-

Finally, deposit the metal back contact (e.g., 80-100 nm of silver or gold) by thermal evaporation through a shadow mask to define the active area of the device.[15]

-

-

Device Characterization:

-

Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM 1.5G solar illumination (100 mW/cm2).

-

From the J-V curve, determine the key photovoltaic parameters: PCE, Voc, Jsc, and FF.

-

Device Architecture

The following diagram illustrates the typical architecture of a p-i-n planar perovskite solar cell employing a carbazole-based HTM.

Caption: Architecture of a p-i-n perovskite solar cell.

Disclaimer: These protocols are intended as a general guide. Specific parameters such as spin speeds, annealing temperatures, and solution concentrations may need to be optimized for specific materials and laboratory conditions. Researchers should always consult the primary literature for detailed procedures and safety precautions.

References

- 1. Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A low-cost asymmetric carbazole-based hole-transporting material for efficient perovskite solar cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of the carbazole moiety in self-assembling molecules as selective contacts in perovskite solar cells: interfacial charge transfer kinetics and solar-to-energy efficiency effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bohrium.com [bohrium.com]

- 10. Low-Cost Carbazole-Based Hole-Transport Material for Highly Efficient Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. m.youtube.com [m.youtube.com]

- 14. ossila.com [ossila.com]

- 15. Fabricating Planar Perovskite Solar Cells through a Greener Approach - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2,6-Dimethyl-9H-carbazole in Organic Field-Effect Transistors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the potential use of 2,6-Dimethyl-9H-carbazole as an active material in organic field-effect transistors (OFETs). While direct reports on the application of this specific molecule in OFETs are limited in the reviewed literature, its structural similarity to other high-performing carbazole-based materials suggests its promise as a p-type organic semiconductor. The following sections detail a proposed synthesis method, a comprehensive protocol for OFET fabrication and characterization, and comparative performance data from related carbazole derivatives.

Introduction to this compound in Organic Electronics

Carbazole and its derivatives are a significant class of electron-rich aromatic heterocyclic compounds extensively utilized in organic electronics. Their rigid, planar structure and excellent hole-transporting properties make them ideal candidates for the active layer in OFETs, as well as in organic light-emitting diodes (OLEDs) and photovoltaic cells. The introduction of methyl groups at the 2 and 6 positions of the carbazole core is expected to enhance solubility in organic solvents, facilitating solution-based processing of thin films, a crucial advantage for low-cost, large-area flexible electronics. Furthermore, the electron-donating nature of the methyl groups can favorably modulate the highest occupied molecular orbital (HOMO) energy level, potentially improving charge injection from the electrodes into the semiconductor layer.

Proposed Synthesis of this compound

While a direct, detailed synthesis protocol for this compound was not found in the surveyed literature, a plausible synthetic route can be proposed based on established carbazole synthesis methodologies, such as the Borsche–Drechsel cyclization or palladium-catalyzed cyclization reactions. A potential two-step synthesis is outlined below.

2.1. Synthesis of 4,4'-Dimethyl-2-nitrobiphenyl

This step involves the Suzuki-Miyaura cross-coupling reaction between 4-bromo-3-nitrotoluene and a 4-methylphenylboronic acid.

-

Materials:

-

4-bromo-3-nitrotoluene

-

4-methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

-

Protocol:

-

In a round-bottom flask, dissolve 4-bromo-3-nitrotoluene (1 equivalent) and 4-methylphenylboronic acid (1.2 equivalents) in a 3:1 mixture of toluene and ethanol.

-

Add an aqueous solution of potassium carbonate (2 M, 2 equivalents).

-

Deoxygenate the mixture by bubbling argon or nitrogen through it for 20-30 minutes.

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the mixture.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and add water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4,4'-Dimethyl-2-nitrobiphenyl.

-

2.2. Reductive Cyclization to this compound

This step involves the Cadogan reaction, where the nitro group is reduced, and the resulting nitrene intermediate undergoes cyclization.

-

Materials:

-

4,4'-Dimethyl-2-nitrobiphenyl

-

Triphenylphosphine (P(OEt)₃) or Triethyl phosphite

-

-

Protocol:

-

Place 4,4'-Dimethyl-2-nitrobiphenyl (1 equivalent) in a round-bottom flask.

-

Add an excess of triethyl phosphite (5-10 equivalents).

-

Heat the mixture to a high temperature (typically 150-180 °C) and stir for several hours. The reaction should be performed under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and remove the excess triethyl phosphite under vacuum.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography to yield this compound.

-

Fabrication Protocol for a Top-Contact, Bottom-Gate OFET

This protocol describes the fabrication of a standard top-contact, bottom-gate (TCBG) OFET architecture, which is well-suited for evaluating the performance of new organic semiconductor materials.

-

Materials and Equipment:

-

Heavily n-doped Si wafers with a thermally grown SiO₂ layer (e.g., 300 nm)

-

This compound

-

Anhydrous organic solvent (e.g., chloroform, chlorobenzene, or toluene)

-

Octadecyltrichlorosilane (OTS) for surface treatment

-

Gold (Au) for source and drain electrodes

-

Spin coater

-

Thermal evaporator

-

Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)

-

Ultrasonic bath

-

Nitrogen or argon gas source

-

Hotplate

-

Shadow mask for electrode deposition

-

-

Protocol:

-

Substrate Cleaning:

-

Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).

-

Sequentially sonicate the substrates in a cleaning solution (e.g., Decon 90 or similar), deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen or argon and bake on a hotplate at 120 °C for 15 minutes to remove any residual moisture.

-

-

Dielectric Surface Modification:

-

Treat the SiO₂ surface with an octadecyltrichlorosilane (OTS) self-assembled monolayer (SAM) to improve the semiconductor film quality. This can be done by either vapor deposition or solution deposition. For solution deposition, immerse the cleaned substrates in a dilute solution of OTS in an anhydrous solvent like toluene or hexane for 30 minutes, followed by rinsing with the pure solvent and baking at 120 °C for 10 minutes.

-

-

Semiconductor Solution Preparation:

-

Prepare a solution of this compound in a high-purity organic solvent. The concentration will need to be optimized but a starting point is typically 5-10 mg/mL.

-

Gently heat and stir the solution to ensure complete dissolution.

-

-

Thin-Film Deposition:

-

Transfer the prepared solution onto the OTS-treated Si/SiO₂ substrate using a micropipette.

-

Spin-coat the solution to form a thin film. Typical spin-coating parameters are a two-step process: a slow spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a fast spin (e.g., 2000-4000 rpm for 60 seconds) to achieve the desired thickness.

-

Anneal the substrate on a hotplate at a temperature below the material's melting point (e.g., 80-120 °C) for 10-30 minutes to remove residual solvent and improve film morphology.

-

-

Source-Drain Electrode Deposition:

-

Place a shadow mask with the desired channel length (L) and width (W) onto the semiconductor film.

-

Transfer the substrate into a thermal evaporator.

-

Deposit a thin layer of gold (Au) (typically 40-50 nm) through the shadow mask to define the source and drain electrodes. The deposition should be carried out under high vacuum (e.g., < 10⁻⁶ Torr).

-

-

OFET Characterization Protocol

The electrical performance of the fabricated OFETs should be characterized in a controlled environment (e.g., a nitrogen-filled glovebox or under vacuum) to minimize the effects of air and moisture.

-

Equipment:

-

Semiconductor parameter analyzer or a source-measure unit (SMU) system

-

Probe station

-

-

Protocol:

-

Output Characteristics (Id-Vd):

-

Connect the probes to the source, drain, and gate terminals of the OFET.

-

Apply a constant gate voltage (Vg), starting from 0 V and incrementally stepping to more negative values (for a p-type semiconductor, e.g., 0 V, -10 V, -20 V, -30 V, -40 V).

-

For each Vg, sweep the drain voltage (Vd) from 0 V to a negative value (e.g., -40 V) and measure the drain current (Id).

-

Plot Id versus Vd for each Vg to obtain the output curves.

-

-

Transfer Characteristics (Id-Vg):

-

Apply a constant, high drain voltage (Vd) to ensure the device is in the saturation regime (e.g., -40 V).

-

Sweep the gate voltage (Vg) from a positive value (e.g., +20 V) to a negative value (e.g., -40 V) and measure the drain current (Id).

-

Plot both log(Id) and (Id)1/2 versus Vg to obtain the transfer curves.

-

-

-

Parameter Extraction:

-

Charge Carrier Mobility (µ): The field-effect mobility in the saturation regime can be calculated from the slope of the (Id)1/2 vs. Vg plot using the following equation:

-

Id = (µ * Ci * W) / (2 * L) * (Vg - Vth)² where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and Vth is the threshold voltage.

-

-